N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). This compound features a cyclopropane ring, a pyrazole moiety, and an ethyl chain, contributing to its unique chemical properties and potential biological activities.
The compound can be sourced from various chemical databases, including PubChem, which provides detailed information regarding its structure, classification, and physical and chemical properties . It is important to note that this compound may also be available through specialized chemical suppliers or research institutions.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can be classified based on its functional groups:
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the sulfonamide group.
The molecular formula is , with a molecular weight of approximately 270.32 g/mol. The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions typical for sulfonamides, including:
The reactivity of this compound is influenced by its functional groups, particularly the electron-withdrawing nature of the sulfonamide group, which can affect nucleophilicity and electrophilicity in various reaction conditions.
The mechanism of action for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide in biological systems is not extensively documented but can be hypothesized based on its structural features.
Further studies would be required to elucidate specific pathways and targets within biological systems, potentially utilizing in vitro assays or animal models.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide exhibits several physical properties:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics can be obtained from experimental studies or databases .
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has potential applications in various scientific fields:
Pyrazole derivatives have established a prominent position in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. The pyrazole nucleus, a five-membered heterocycle featuring two adjacent nitrogen atoms, provides a robust scaffold for designing bioactive molecules. Historically, pyrazole-containing compounds have delivered several clinically significant agents. For instance, edaravone (approved for amyotrophic lateral sclerosis) functions as a free radical scavenger, while eltrombopag (a thrombopoietin receptor agonist) treats thrombocytopenia by promoting platelet production [4]. The discovery of antipyrine (phenazone) in 1883 marked the first therapeutic application of pyrazoles, demonstrating potent analgesic and antipyretic properties that spurred further exploration of this heterocyclic system [4]. Modern drug discovery continues to leverage pyrazole scaffolds, evidenced by next-generation RET kinase inhibitors like CQ1373, which overcomes resistance mutations in cancer therapy. This compound features a pyrazole-vinyl-phenyl core and exhibits nanomolar inhibition (IC₅₀ = 4.2–32.4 nM) against RET mutants [5].
Structural Evolution and Key Advances:The pharmacological utility of pyrazoles stems from their balanced physicochemical properties and capacity for targeted interactions. Electrophilic substitutions preferentially occur at the C4 position, while nucleophilic attacks favor C3/C5, enabling diverse functionalization [6]. This reactivity facilitates the synthesis of derivatives optimized for specific target engagement. Recent innovations include spiroheterocycles and α,β-unsaturated pyrazolones designed for enhanced bioactivity and nonlinear optical properties [4] [6]. The incorporation of pyrazole motifs into sulfonamide-based pharmacophores—such as in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide—represents a strategic advancement aiming to merge metabolic stability with precise enzyme inhibition.
Table 1: Key Pyrazole-Based Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Application | Target/Mechanism | Structural Features |
---|---|---|---|
Edaravone | Amyotrophic lateral sclerosis | Free radical scavenger | Pyrazolone ring |
Eltrombopag | Thrombocytopenia | Thrombopoietin receptor agonist | Hydrazone-linked pyrazole |
CQ1373 (Investigational) | RET-mutant cancers | Selective RET kinase inhibitor | (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) |
Antipyrine | Analgesic/Antipyretic | Cyclooxygenase inhibition (historical) | 1,2-dihydropyrazol-3-one |
Cyclopropanesulfonamide groups confer distinct advantages in drug design by enhancing target selectivity, metabolic stability, and conformational control. The strained cyclopropyl ring induces significant bond angle distortion (≈60°), which elevates ring tension and influences the orientation of the sulfonamide pharmacophore [7]. This geometry promotes optimal hydrogen-bonding interactions with enzymatic active sites. For example, in N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide (EVT-12374625), the sulfonamide group acts as a hydrogen-bond acceptor/donor, facilitating interactions with catalytic residues in biological targets . The electron-withdrawing nature of the sulfonyl group (–SO₂–) adjacent to the cyclopropyl ring further polarizes the N–H bond, increasing its acidity and strengthening key hydrogen bonds by 2–5 kcal/mol compared to alkylsulfonamides.
Physicochemical and Pharmacokinetic Enhancements:Cyclopropanesulfonamide moieties improve drug-like properties through multiple mechanisms:
Table 2: Comparison of Sulfonamide Moieties in Bioactive Compounds
Sulfonamide Type | Metabolic Stability (t₁/₂, in vitro) | Hydrogen-Bond Strength (kcal/mol) | Key Applications |
---|---|---|---|
Cyclopropanesulfonamide | >120 min | -5.2 to -7.1 | Kinase inhibitors, FTase inhibitors |
Alkanesulfonamide (e.g., CH₃) | 45–60 min | -3.8 to -5.0 | Antibacterials (sulfonamide drugs) |
Aryl sulfonamide | 30–90 min | -4.5 to -6.5 | COX-2 inhibitors (e.g., Celecoxib) |
Farnesyltransferase (FTase) represents a compelling anticancer target due to its role in Ras oncoprotein activation—a process implicated in 30% of human cancers. FTase catalyzes the farnesylation of Ras GTPases, enabling their membrane localization and signaling function in cell proliferation pathways [3]. Inhibiting FTase disrupts oncogenic Ras activity, though clinical outcomes have varied due to compensatory geranylgeranylation. The ethylenediamine scaffold in compound 1f (IC₅₀ = 25 nM against hFTase) demonstrates how flexible structures can access subpockets within FTase’s active site [3]. N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide extends this strategy by incorporating:
Structural Basis for FTase Inhibition:Co-crystallization studies of FTase inhibitors (e.g., with farnesyl pyrophosphate) reveal critical interactions:
The cyclopropanesulfonamide in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide may exploit this framework by positioning its sulfonamide toward hydrophilic residues (Arg202β) while the cyclopropyl group enhances hydrophobic contact. Selectivity over geranylgeranyltransferase-I (GGTase-I) is achievable by leveraging FTase’s smaller active site—cyclopropane’s compact size (van der Waals radius ≈ 2.0 Å) avoids steric clashes absent in GGTase-I [3].
Table 3: Binding Interactions of Farnesyltransferase Inhibitors
Inhibitor Component | FTase Subpocket | Key Residues | Interaction Type |
---|---|---|---|
Pyrazole-ethyl linker | Central channel | Asp359β, Leu362β | Van der Waals, dipole alignment |
Cyclopropanesulfonamide | Hydrophilic domain | Arg202β, Ser99β, H₂O network | Hydrogen bonding |
4-Phenylpyrazole | Aromatic/hydrophobic pocket | Tyr361β, Trp102β, Trp106β | π–π stacking, hydrophobic burial |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3